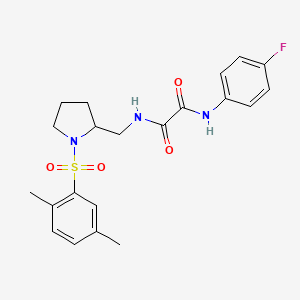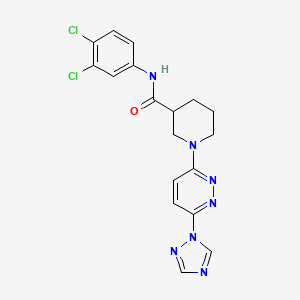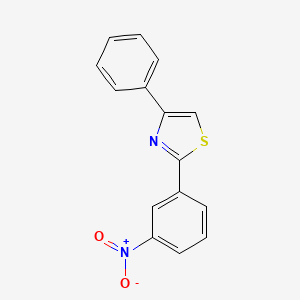![molecular formula C18H18FNO4S B3017514 methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate CAS No. 1327168-11-5](/img/structure/B3017514.png)
methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate is a synthetic organic compound characterized by its unique structural features, including a sulfonyl group, an amino group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-fluoroaniline to form an intermediate sulfonamide. This intermediate is then subjected to a condensation reaction with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted acrylates. These products can be further utilized in various synthetic applications, including the development of pharmaceuticals and advanced materials .
Scientific Research Applications
Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the acrylate moiety can participate in Michael addition reactions, which are important in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(4-ethylphenyl)sulfonyl]amino}benzoate
- β-Keto sulfones
- Trifluoromethylated compounds
Uniqueness
Methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate is unique due to the presence of both sulfonyl and acrylate groups, which confer distinct reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various scientific fields .
Properties
IUPAC Name |
methyl (Z)-2-(4-ethylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-3-13-4-10-16(11-5-13)25(22,23)17(18(21)24-2)12-20-15-8-6-14(19)7-9-15/h4-12,20H,3H2,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJVKSIQDBJDLP-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)
![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)
![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)

![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)
![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3017448.png)


![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)
![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)

